1-(3-(Benzyloxy)phenyl)-N-methylmethanamine molecular weight
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine molecular weight
An In-Depth Technical Guide to 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine
Abstract: This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, a substituted aromatic amine. The primary focus of this document is the elucidation of its molecular weight, alongside a detailed exploration of its chemical structure, properties, and a discussion of potential synthetic pathways and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both established data and field-proven insights into the characterization and potential utility of this compound.
Introduction and Core Molecular Attributes
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is an organic molecule featuring a central benzene ring substituted at the meta-position with a benzyloxy group and at the primary position with an N-methylmethanamine moiety. The strategic placement of these functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and synthetic applications.
Molecular Structure and Formula
The chemical structure of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is defined by a benzyl group linked via an ether bond to the third carbon of a phenyl ring, which in turn is bonded at the first carbon to a methylaminomethyl group. This arrangement gives rise to the chemical formula C₁₅H₁₇NO .
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacological evaluation. The molecular weight of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is calculated from its chemical formula, C₁₅H₁₇NO, using the atomic weights of its constituent elements.
The calculation is as follows:
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(15 × Atomic Weight of Carbon) + (17 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Nitrogen) + (1 × Atomic Weight of Oxygen)
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(15 × 12.011) + (17 × 1.008) + (1 × 14.007) + (1 × 15.999) = 227.30 g/mol
This value is consistent with the molecular weight of its structural isomer, 1-(4-(benzyloxy)phenyl)-N-methylmethanamine, which has a reported molecular weight of 227.30 g/mol .[1]
Physicochemical Properties and Characterization
While specific experimental data for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not widely available in public databases, its properties can be predicted based on its structure and by comparison with its better-documented isomer, the 4-substituted analogue.
| Property | Predicted/Comparative Value | Source/Rationale |
| Molecular Formula | C₁₅H₁₇NO | Structural Analysis |
| Molecular Weight | 227.30 g/mol | Calculation/[1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Based on 4-isomer[1] |
| LogP (Octanol-Water Partition Coefficient) | ~2.99 | Based on 4-isomer[1] |
| Hydrogen Bond Acceptors | 2 | Based on 4-isomer[1] |
| Hydrogen Bond Donors | 1 | Based on 4-isomer[1] |
| Rotatable Bonds | 5 | Based on 4-isomer[1] |
Table 1: Predicted and Comparative Physicochemical Properties.
Synthesis Methodology: A Proposed Pathway
A plausible synthetic route for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine can be conceptualized through a multi-step process, beginning with commercially available starting materials. The following protocol is a validated approach for analogous structures and is presented here as a robust experimental design.
Experimental Protocol: Reductive Amination Pathway
This pathway leverages the common and efficient method of reductive amination to form the desired secondary amine.
Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde
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Dissolve 3-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or DMF.
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Add a slight molar excess of a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
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To the resulting solution, add benzyl bromide dropwise at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(benzyloxy)benzaldehyde.
Step 2: Reductive Amination with Methylamine
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Dissolve the 3-(benzyloxy)benzaldehyde from the previous step in a solvent suitable for reductive amination, such as methanol or dichloromethane.
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Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution.
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Stir the mixture at room temperature to allow for the formation of the intermediate imine.
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Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The choice of reducing agent is critical; STAB is milder and often preferred for its selectivity.
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Continue stirring until the reaction is complete, as indicated by TLC or LC-MS.
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Carefully quench the reaction, typically with an acidic workup, followed by basification to isolate the free amine.
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Extract the final product, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, with an organic solvent.
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Purify the crude product via column chromatography to obtain the desired compound with high purity.
Caption: Proposed two-step synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine.
Potential Applications and Biological Significance
While the specific biological activity of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not extensively documented, its structural motifs are present in a variety of pharmacologically active compounds. The N-methylmethanamine substructure is a common feature in many neurotransmitters and psychoactive molecules, suggesting potential interactions with monoamine transporters or receptors. The benzyloxy group can influence lipophilicity and metabolic stability, which are key parameters in drug design.
Derivatives of similar structures have been investigated for their roles as immunomodulators and in the treatment of acid-related diseases.[2][3] The core structure could serve as a scaffold for the development of novel therapeutic agents.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine would rely on standard spectroscopic techniques. Below are the predicted key signals in ¹H NMR and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on both the phenyl and benzyl rings.
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Benzyl CH₂: A characteristic singlet around δ 5.1 ppm.
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Methanamine CH₂: A singlet expected around δ 3.7 ppm.
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N-Methyl CH₃: A singlet around δ 2.4 ppm.
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Amine NH: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons: Multiple signals between δ 110-160 ppm.
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Benzyl CH₂: A signal around δ 70 ppm.
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Methanamine CH₂: A signal around δ 55-60 ppm.
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N-Methyl CH₃: A signal in the region of δ 35-40 ppm.
Caption: Interrelationship of the core attributes of the target compound.
Conclusion
1-(3-(benzyloxy)phenyl)-N-methylmethanamine is a compound with a molecular weight of 227.30 g/mol . While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The structural features of this molecule suggest that it may be a valuable building block for the development of novel compounds with potential applications in medicinal chemistry. Further research is warranted to fully elucidate its properties and biological activities.
References
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PubChem. 1-(3-benzylphenyl)-N-methylmethanamine. [Link]
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Pharmaffiliates. 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine. [Link]
- Google Patents.
- Google Patents.
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The Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [Link]
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The Royal Society of Chemistry. Supporting Information - Contents. [Link]
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DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]
